ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH
Description
Overview of Internally Quenched Fluorogenic Peptides in Biochemical Analysis
Internally quenched fluorogenic (IQF) peptides are a specialized class of substrates used for the continuous monitoring of protease activity. proteogenix.science These peptides are designed with a fluorophore (a fluorescent group) and a quencher (a group that absorbs the fluorescence) attached to the same molecule. proteogenix.science In the intact peptide, the close proximity of the quencher to the fluorophore suppresses its fluorescence through a process called Förster Resonance Energy Transfer (FRET). proteogenix.sciencethno.org When a specific protease cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence. chemrxiv.orgbachem.com
This "turn-on" fluorescence mechanism provides a direct and sensitive measure of enzymatic activity. chemrxiv.org IQF peptides offer significant advantages over conventional biochemical assays, as they allow for non-destructive and minimally invasive optical measurement of enzyme activity, even within living cells. proteogenix.science These substrates are versatile and can be used to study enzyme kinetics, screen for inhibitors, and investigate protease specificity. thno.orgchemrxiv.org The modular nature of these peptides allows for the incorporation of unnatural amino acids, which helps in studying enzymes involved in post-translational modifications. proteogenix.sciencechemrxiv.org
Historical Context of FRET Substrate Development for Protease Activity Assessment
The application of Förster Resonance Energy Transfer (FRET) to protease assays has been a significant advancement in biochemistry. thno.org The core principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a proximal acceptor molecule, which can be another fluorophore or a non-fluorescent quencher. thno.orgbachem.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. bachem.com
Early FRET-based protease assays utilized pairs of fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP), to monitor enzymatic activity. nih.gov However, these systems had limitations related to signal cross-contamination. nih.gov The development of synthetic peptide substrates incorporating small organic fluorophores and quenchers marked a major step forward. nih.gov
Over the years, various donor-quencher pairs have been developed and optimized for different applications. proteogenix.sciencenih.gov Common pairs include Edans/Dabcyl and o-aminobenzoyl (Abz)/3-nitrotyrosine (B3424624). proteogenix.sciencenih.gov These pairs are often preferred because they can be easily incorporated during solid-phase peptide synthesis. nih.gov The evolution of these substrates has focused on improving photophysical properties, such as increasing quantum yields and shifting excitation wavelengths to the visible range to enhance sensitivity and reduce background interference from biological samples. nih.gov
Significance of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH as a Research Tool
The specific peptide this compound is a valuable tool in biochemical and pharmaceutical research. chemimpex.com It is designed as a fluorogenic substrate for prolyl-specific endopeptidases, enzymes that cleave peptide chains at the carboxyl side of proline residues. apeptides.comhongtide.com Its unique structure, featuring the fluorophore o-aminobenzoyl (Abz) at one end and the quencher 3-nitrotyrosine at the other, makes it highly effective for studying these specific proteases. nih.govportlandpress.com
This compound is utilized in various research applications, including drug design and protein synthesis studies. chemimpex.com By measuring the fluorescence increase upon cleavage of this substrate, researchers can determine the activity and specificity of prolyl endopeptidases. This is crucial for understanding the roles of these enzymes in physiological and pathological processes and for the development of specific inhibitors. nih.govportlandpress.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid | |
| Molecular Formula | C42H49N9O14 | biosynth.com |
| Molecular Weight | 903.89 g/mol | biosynth.com |
| CAS Number | 142689-23-4 | biosynth.com |
Structural Basis for Fluorescence Quenching and Dequenching in the ABZ-3-NITRO-TYR Pair
The functionality of this compound as a fluorogenic substrate is based on the interaction between the o-aminobenzoyl (Abz) fluorophore and the 3-nitrotyrosine [Tyr(NO2)] quencher. proteogenix.science In the intact peptide, the spatial proximity of these two groups allows for efficient fluorescence quenching. chemrxiv.org
The mechanism of quenching is primarily Förster Resonance Energy Transfer (FRET). bachem.comnih.gov This process requires that the emission spectrum of the donor (Abz) overlaps with the absorption spectrum of the acceptor (3-nitrotyrosine). bachem.comnih.gov 3-nitrotyrosine is an effective quencher because it absorbs light in the wavelength range where Abz emits fluorescence (around 420 nm), and it is itself essentially non-fluorescent. chemrxiv.orgnih.gov The energy transferred from the excited Abz molecule is dissipated by the 3-nitrotyrosine quencher, preventing the emission of a photon and thus "quenching" the fluorescence. bachem.com
Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, they diffuse apart. This separation disrupts the FRET process, as the energy transfer efficiency decreases exponentially with the sixth power of the distance between the donor and acceptor. bachem.com Consequently, the Abz fluorophore, freed from the quenching effect, can emit light upon excitation, resulting in a detectable increase in fluorescence. chemrxiv.org This dequenching provides a direct signal of protease activity. chemrxiv.orgbachem.com
Table 2: Common Fluorophore-Quencher Pairs in FRET Peptides
| Fluorophore | Quencher | Source |
|---|---|---|
| o-aminobenzoyl (Abz) | 3-nitrotyrosine | proteogenix.scienceportlandpress.com |
| Edans | Dabcyl | proteogenix.science |
| Tryptophan (Trp) | Dansyl | proteogenix.science |
Properties
CAS No. |
142689-23-4 |
|---|---|
Molecular Formula |
C42H49N9O14 |
Molecular Weight |
903.903 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C42H49N9O14/c1-22(45-34(53)21-44-37(57)26-11-6-7-12-27(26)43)36(56)46-23(2)41(61)50-16-8-13-31(50)40(60)48-28(17-24-9-4-3-5-10-24)38(58)47-29(39(59)49-30(42(62)63)20-35(54)55)18-25-14-15-33(52)32(19-25)51(64)65/h3-7,9-12,14-15,19,22-23,28-31,52H,8,13,16-18,20-21,43H2,1-2H3,(H,44,57)(H,45,53)(H,46,56)(H,47,58)(H,48,60)(H,49,59)(H,54,55)(H,62,63)/t22-,23-,28-,29-,30-,31-/m0/s1 |
InChI Key |
YFKGMJLLMZQPKC-AUXMUZBESA-N |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C4=CC=CC=C4N |
Origin of Product |
United States |
Advanced Methodologies for Peptide Substrate Synthesis and Derivatization in Research
Solid-Phase Peptide Synthesis (SPPS) Protocols for ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of this compound, offering significant advantages over solution-phase methods by simplifying the purification of intermediates. luxembourg-bio.com The most common approach utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids (the Fmoc/tBu strategy). altabioscience.com
The synthesis is performed on an insoluble polymeric support (resin), beginning with the C-terminal amino acid, Aspartic Acid (Asp). silantes.com The general cycle for chain elongation involves two key steps:
Deprotection: The Fmoc group is removed from the resin-bound amino acid using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine. uci.edu
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HBTU) and added in excess to the resin, driving the formation of a new peptide bond. uci.eduyoutube.com
This cycle is repeated for each amino acid in the sequence (Tyr(3-NO₂), Phe, Pro, Ala, Ala, Gly) until the full peptide chain is assembled. Following the final coupling step and removal of the N-terminal Fmoc group from Glycine, the synthesis is completed by the strategic incorporation of the ABZ group. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). altabioscience.comsilantes.com
Strategic Incorporation of ABZ (2-Aminobenzoyl/Anthraniloyl)
The ABZ group functions as a fluorescent donor in internally quenched peptide substrates. nih.gov Its incorporation is a critical final step in the solid-phase synthesis of the target peptide. After the full peptide sequence (GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH) has been assembled on the resin and the final Fmoc protecting group has been removed from the N-terminal Glycine residue, the free amine is available for acylation.
2-Aminobenzoic acid (anthranilic acid) is then coupled to this N-terminal amine. The coupling of a deactivated aromatic amine like that in anthranilic acid can be challenging. However, high yields can be achieved by using specific activation agents, such as a combination of DIC (N,N'-diisopropylcarbodiimide) and an additive like Oxyma Pure, which minimizes side reactions. nih.gov This reaction forms a stable amide bond, attaching the ABZ label to the N-terminus of the peptide. This post-assembly labeling strategy is common for incorporating fluorescent tags and other modifications onto synthetic peptides. researchgate.netlifetein.com
Regioselective Introduction of 3-Nitro-Tyrosine (3-NITRO-TYR) Residue
The precise and regioselective incorporation of the 3-Nitro-Tyrosine residue is crucial for the function of the peptide substrate, as the nitro group often serves as a fluorescence quencher. The most effective and direct method to achieve this is by utilizing a pre-modified building block during the SPPS process. Commercially available N-α-Fmoc-3-nitro-L-tyrosine is used directly in the synthesis sequence. anaspec.combiosynth.com
By employing Fmoc-3-nitro-L-tyrosine as one of the amino acid monomers, its position in the peptide chain is precisely controlled. This building block is coupled between Phenylalanine and Aspartic Acid using standard coupling protocols, just like any other natural amino acid. This strategy ensures that the nitro group is exclusively on the tyrosine side chain at the desired position, precluding the possibility of non-specific nitration at other sites, which could occur if a post-synthetic nitration approach were used on a native tyrosine residue.
Purification Techniques for Research-Grade Peptide Substrates
Following cleavage from the solid support, the crude peptide product contains the target molecule along with various impurities from incomplete reactions or side reactions during synthesis. Achieving research-grade purity necessitates robust purification techniques. The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). labmal.com
This technique separates the peptide from impurities based on hydrophobicity. The crude peptide mixture is dissolved and injected onto a column with a non-polar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used for elution. An ion-pairing agent, such as 0.1% TFA, is added to both phases to improve peak shape and resolution. creative-proteomics.com Hydrophobic impurities and the target peptide are retained longer on the column than more polar, truncated sequences. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized (freeze-dried) to yield the final peptide as a stable, fluffy white powder.
Table 1: Comparison of Peptide Purification Techniques
| Technique | Principle of Separation | Primary Use Case for ABZ-Peptide | Advantages | Limitations |
|---|---|---|---|---|
| RP-HPLC | Hydrophobicity | Primary purification of crude peptide | High resolution, well-established, scalable | May be difficult to separate closely related hydrophobic impurities |
| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal purification if RP-HPLC is insufficient | Separates based on a different principle than RP-HPLC | High salt concentrations in buffers can be difficult to remove |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of polymers or aggregated peptides | Gentle, non-denaturing conditions | Low resolution, not effective for separating deletion sequences |
Chemical Modification Strategies for Analog Synthesis and Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing the properties of a lead peptide. nih.gov These studies involve the systematic chemical modification of the parent peptide, this compound, to generate analogs. By comparing the activity of these analogs, researchers can identify the key molecular determinants responsible for its function. creative-peptides.com
Common strategies for generating peptide analogs for SAR studies include:
Alanine Scanning: Each amino acid residue is systematically replaced with Alanine to evaluate the contribution of its side chain to the peptide's activity.
D-Amino Acid Substitution: An L-amino acid is replaced by its D-enantiomer. This can provide insights into the required stereochemistry for receptor interaction and often increases resistance to enzymatic degradation. creative-peptides.com
Truncation Analysis: Amino acids are sequentially removed from the N- or C-terminus to identify the minimal active sequence.
Modification of Specific Residues: The 3-nitro group on Tyrosine could be chemically reduced to an amino group to probe the electronic requirements at that position. The carboxyl groups of Aspartic acid could be amidated to remove the negative charge.
Backbone Modification: Introduction of N-methyl groups or other modifications to the peptide backbone can constrain the conformation and improve metabolic stability. nih.gov
These modifications provide critical information for designing more potent, selective, or stable peptide-based research tools or therapeutics. acs.org
Table 2: Strategies for SAR Studies of Peptide Analogs
| Modification Strategy | Purpose | Example Modification on Parent Peptide | Expected Information |
|---|---|---|---|
| Alanine Scanning | Determine side-chain importance | Replace Phe with Ala | Assess the role of the aromatic side chain in activity |
| D-Amino Acid Substitution | Probe stereochemical requirements; increase stability | Replace L-Pro with D-Pro | Understand conformational needs and impact on proteolytic cleavage |
| Side-Chain Modification | Evaluate functional group contribution | Reduce 3-Nitro-Tyr to 3-Amino-Tyr | Determine the importance of the electron-withdrawing nitro group |
| Terminal Modification | Increase stability; assess charge importance | C-terminal amidation of Asp | Evaluate the role of the C-terminal carboxylate charge |
Analytical Techniques for Confirmation of Peptide Sequence Integrity in Research
After synthesis and purification, the identity, purity, and structural integrity of this compound must be rigorously confirmed. A combination of analytical techniques is employed to provide a comprehensive characterization of the final product. chromatographytoday.com
The primary methods include:
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the final purity of the peptide. labmal.com The sample is analyzed under standardized conditions, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, typically expressed as a percentage.
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular identity of the peptide. chromatographytoday.com Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to measure the molecular weight of the peptide with high accuracy, confirming that the correct sequence was synthesized and that all protecting groups were removed. thermofisher.com
Tandem Mass Spectrometry (MS/MS): To confirm the exact amino acid sequence, the peptide ion is selected in the mass spectrometer, fragmented, and the masses of the resulting fragments are measured. chromatographytoday.com This process, also known as peptide sequencing, generates a series of fragment ions (typically b- and y-ions) that correspond to the cleavage of peptide bonds, allowing for unambiguous verification of the amino acid sequence from C- to N-terminus. creative-proteomics.com
Table 3: Analytical Techniques for Peptide Characterization
| Technique | Information Provided | Purpose in Analysis of ABZ-Peptide |
|---|---|---|
| Analytical RP-HPLC | Purity assessment | Quantifies the percentage of the correct full-length peptide versus impurities |
| Mass Spectrometry (MS) | Molecular Weight | Confirms the exact mass of the synthesized peptide, verifying its elemental composition |
| Tandem MS (MS/MS) | Amino Acid Sequence | Fragments the peptide to confirm the precise order of amino acids and location of modifications |
| Amino Acid Analysis (AAA) | Amino Acid Composition & Quantity | Confirms the relative ratios of the constituent amino acids and provides accurate peptide quantification |
Enzymatic Interaction Mechanisms and Kinetic Characterization
Investigation of Enzyme Cleavage Specificity Using ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH
The primary utility of this compound lies in its application as a fluorogenic quenched substrate for proline-specific endopeptidases scielo.br. The principle of its use is based on fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the ABZ group is quenched by the close proximity of the 3-nitro-tyrosine residue. Upon enzymatic cleavage of the peptide bond between the proline and phenylalanine residues, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.
This compound is specifically designed to be a substrate for pro-specific endopeptidases, also known as prolyl oligopeptidases nih.gov. These enzymes belong to the serine protease family and are characterized by their ability to cleave peptide bonds on the C-terminal side of proline residues within a peptide chain nih.govnih.gov. The specificity of these enzymes is crucial in various biological processes, and the development of specific substrates like the one is vital for their study.
The interaction between a protease and its substrate is defined by a series of contacts between the amino acid residues of the substrate and the binding pockets (subsites) of the enzyme. These are denoted as P and P' sites on the substrate, which interact with the corresponding S and S' sites on the enzyme. The cleavage occurs between the P1 and P1' residues. For this compound, the proline residue occupies the P1 position, making it a target for prolyl endopeptidases.
Detailed structural and mechanistic analyses of prolyl endopeptidases have revealed key residues involved in substrate binding and catalysis. For instance, in some prolyl endopeptidases, specific arginine and aspartate residues are responsible for anchoring the invariant proline residue in the active site nih.gov. The residues in the P' positions also play a role in substrate recognition and can influence the efficiency of cleavage. While specific P-P' interaction data for this compound is not extensively documented, studies on similar long-chain peptide substrates provide insights. For example, the interaction of the N-terminal and C-terminal residues of a substrate with the catalytic and propeller domains of the enzyme, respectively, is crucial for proper docking and cleavage nih.gov.
Enzyme Kinetics Studies Utilizing Fluorogenic Hydrolysis
The fluorogenic nature of this compound makes it an ideal substrate for continuous kinetic assays. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, allowing for the precise determination of key kinetic parameters.
Enzyme kinetics are often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]) through the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
The rate at which this compound is processed can vary significantly between different enzymatic systems. This can be due to differences in the specific prolyl endopeptidases present, their concentrations, and the presence of inhibitors or activators. For example, a novel prolyl endopeptidase from Stenotrophomonas maltophilia was characterized using a similar long-chain peptide substrate, PQPQLPYPQPQLP, and its specific activity was determined to be 68.3 U/mg nih.gov. Such studies highlight how substrate turnover can be quantified and compared across different enzymes.
The table below illustrates hypothetical turnover rates for the hydrolysis of a generic fluorogenic prolyl endopeptidase substrate by different enzymes to demonstrate the expected variations.
| Enzyme Source | Specific Activity (U/mg) |
| Enzyme A (Recombinant) | 75.2 |
| Enzyme B (Purified from tissue) | 48.9 |
| Enzyme C (Mutant) | 15.6 |
This table is illustrative and does not represent actual data for this compound.
Impact of Amino Acid Sequence Variations on Enzymatic Processing
The amino acid sequence of a substrate has a profound impact on its recognition and cleavage by a protease. Variations in the residues at the P and P' positions can significantly alter the kinetic parameters of the enzymatic reaction.
For prolyl endopeptidases, the residue at the P1 position is strictly proline nih.gov. However, the residues at other positions, such as P2, P3, P1', and P2', also contribute to the binding affinity and catalytic efficiency. Studies involving site-directed mutagenesis of prolyl endopeptidases have shown that modifications in the substrate-binding regions can alter substrate specificity nih.govnih.gov. For instance, mutations in the β-propeller domain of a prolyl endopeptidase from Stenotrophomonas maltophilia were shown to increase its activity towards a long-chain peptide substrate by up to 10.2 times nih.gov. This suggests that even subtle changes in the enzyme's structure can dramatically affect how it processes substrates like this compound.
Conversely, modifications to the substrate sequence would also be expected to impact enzymatic processing. For example, substituting the phenylalanine at the P1' position with a different hydrophobic residue could alter the kcat/Km value. While specific studies on variations of the this compound sequence are not available, research on other peptide substrates has demonstrated that changes in the P' residues can significantly affect the rate of hydrolysis by various endopeptidases scielo.br.
The following table presents hypothetical kinetic data illustrating the potential impact of amino acid substitutions at the P1' position of a generic prolyl endopeptidase substrate.
| Substrate Sequence (P1-P1') | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ...-Pro-Phe -... | 50 | 10 | 200,000 |
| ...-Pro-Leu -... | 75 | 8 | 106,667 |
| ...-Pro-Ala -... | 120 | 5 | 41,667 |
| ...-Pro-Gly -... | 250 | 1 | 4,000 |
This table is illustrative and based on general principles of enzyme-substrate interactions, not on specific experimental data for this compound.
Applications in Protease Activity Assays and Screening Methodologies
Development and Optimization of Fluorometric Assays for Enzyme Activity Quantification
Fluorometric assays using substrates like ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH are highly sensitive and allow for the continuous monitoring of enzyme reactions. protean.bio The principle is straightforward: the rate of increase in fluorescence is directly proportional to the rate of substrate cleavage, which in turn reflects the activity of the protease being studied. This allows for precise quantification of enzyme kinetics.
The assay is based on the intramolecular quenching of the o-aminobenzoyl (Abz) group's fluorescence by the 3-nitrotyrosine (B3424624) (3-nitro-Tyr) residue. When the peptide is intact, the close proximity of these two groups results in energy transfer and minimal fluorescence. Upon enzymatic cleavage of the peptide bond between Phenylalanine and 3-nitro-Tyrosine, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that can be monitored over time.
The FRET-based nature of this substrate is highly amenable to high-throughput screening (HTS), a process used in drug discovery to test thousands of compounds for their ability to inhibit a specific enzyme. researchgate.netnih.gov The assay can be miniaturized into 96-well or 384-well plate formats, allowing for the simultaneous testing of a large library of potential inhibitors. researchgate.net
In a typical HTS setup, the enzyme, the substrate (this compound), and a test compound are mixed in each well of the microplate. The fluorescence is then measured over time.
No Inhibition: If the test compound has no effect, the enzyme will cleave the substrate, leading to a rapid increase in fluorescence.
Inhibition: If the test compound is an effective inhibitor, it will block the enzyme's activity, preventing substrate cleavage and resulting in little to no increase in fluorescence.
The robustness and sensitivity of such FRET assays are often evaluated using statistical parameters like the Z'-factor, with values above 0.5 indicating an excellent assay suitable for HTS. nih.gov
Table 1: Example HTS Assay Parameters for a FRET-based Protease Assay
| Parameter | Typical Value/Condition | Purpose |
| Microplate Format | 384-well | Allows for miniaturization and high throughput. |
| Reaction Volume | 20-50 µL | Conserves reagents and compounds. |
| Substrate Conc. | 5-10 µM | Typically near the Km value for the enzyme. |
| Enzyme Conc. | 10-50 nM | Adjusted to give a linear reaction rate. |
| Test Compound Conc. | 1-20 µM | Initial screening concentration. |
| Incubation Time | 15-60 minutes | Monitored kinetically or as an endpoint reading. |
| Detection Method | Fluorescence Plate Reader | Measures the increase in fluorescence intensity. |
To achieve the highest sensitivity and accuracy in a fluorometric assay, it is crucial to optimize the excitation (λex) and emission (λem) wavelengths. protean.bio For the FRET pair present in this compound, the fluorophore is the Abz group and the quencher is the 3-nitro-Tyr group. While the precise optimal wavelengths can vary slightly depending on buffer conditions, pH, and the specific instrumentation used, typical values for similar Abz-based substrates are well-documented. For instance, a closely related substrate, Abz-Gly-p-nitro-Phe-Pro-OH, utilizes an excitation wavelength of 355 nm and an emission wavelength of 405 nm. medchemexpress.com For the Abz/nitro-Tyr pair, the excitation is generally in the range of 320-340 nm, with emission detected around 420 nm.
Optimization involves scanning a range of excitation wavelengths while monitoring at a fixed emission wavelength, and vice-versa, to find the combination that yields the highest signal-to-background ratio.
Table 2: Typical Spectral Properties of FRET Pairs Used in Protease Substrates
| FRET Pair (Fluorophore/Quencher) | Typical Excitation (λex) | Typical Emission (λem) | Application Example |
| Abz / 3-nitro-Tyr | ~320-340 nm | ~420 nm | Prolyl Oligopeptidase Assays |
| Abz / p-nitro-Phe | ~355 nm | ~405-420 nm | Angiotensin-Converting Enzyme (ACE) Assays medchemexpress.com |
| AMeq / Dansyl | ~360 nm | ~430 nm | Prolyl Oligopeptidase Assays nih.govuoa.gr |
| eGFP / mCherry | ~488 nm | ~580-650 nm | Viral Protease Assays protean.bioresearchgate.net |
Utilization in Enzyme Discovery and Characterization in Academic Settings
This fluorogenic substrate is a powerful tool for fundamental research in enzymology, aiding in the discovery and detailed characterization of proteases.
Researchers can use this compound to detect and quantify the activity of proline-specific peptidases within complex biological samples, such as cell lysates or tissue homogenates. nih.gov By incubating the substrate with these extracts, the total amount of specific proteolytic activity can be measured. This is crucial for understanding how enzyme activity changes in different physiological or pathological states.
For example, this method could be used to compare the prolyl oligopeptidase activity in brain tissue from a healthy subject versus one with a neurodegenerative disease, where this enzyme is thought to play a role. nih.gov The use of specific inhibitors in parallel reactions can confirm that the observed activity is indeed from the target enzyme. This approach, often part of activity-based protein profiling (ABPP), provides a direct measure of functional enzyme levels, which is often more informative than protein or mRNA levels alone. researchgate.netnih.govscispace.com
When a new enzyme is discovered, it is essential to determine its function, including what substrates it can cleave. This compound can be used to test if a newly isolated or recombinantly expressed peptidase has a preference for cleaving after a proline residue.
For instance, in a study characterizing the prolyl oligopeptidase from the parasite Leishmania infantum (rPOPLi), researchers tested a variety of fluorogenic substrates to determine the enzyme's specific preferences. frontiersin.org While they used a different set of substrates in that particular study, this compound would be an ideal candidate for such a characterization panel. By measuring the kinetic parameters—the Michaelis constant (Km) and the catalytic rate (kcat)—researchers can quantify the enzyme's efficiency and affinity for this specific peptide sequence. This information is fundamental to understanding the enzyme's biological role. frontiersin.org
Table 3: Hypothetical Kinetic Data for a Novel Peptidase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity |
| This compound | 12.5 | 45 | 3.6 x 10⁶ | High |
| Substrate B (different sequence) | 150 | 10 | 6.7 x 10⁴ | Low |
| Substrate C (different sequence) | >500 | N/A | Not Determined | None |
Role in Understanding Protease Pathways in Biological Systems (In Vitro and Ex Vivo Research)
By providing a means to accurately measure the activity of proline-specific peptidases, this substrate helps researchers elucidate the complex biochemical pathways these enzymes regulate. Prolyl oligopeptidase (POP), the primary target of this substrate, is involved in the metabolism of neuropeptides and peptide hormones that regulate processes like blood pressure, memory, and inflammation. nih.gov
In Vitro Studies: In controlled laboratory settings, researchers can use this substrate to study how POP activity is affected by different biological molecules, potential drugs, or post-translational modifications. For example, one could investigate how the phosphorylation of the enzyme alters its ability to cleave the substrate, providing insight into cellular signaling pathways.
Ex Vivo Studies: In studies using tissue samples, the substrate can be used to measure how POP activity in a specific brain region, for instance, is altered after treating an animal model with a new therapeutic agent. This helps to confirm the drug's mechanism of action and its effect on the target protease pathway within a biological context.
By enabling the precise measurement of enzymatic function, this compound serves as a critical component in the toolkit for dissecting the roles of proline-specific peptidases in health and disease.
Computational and Biophysical Approaches to Enzyme Substrate Complex Analysis
Molecular Docking Simulations of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH with Target Enzymes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a substrate to an enzyme's active site. acs.org This technique models the interaction between the peptide substrate this compound and its target protease, providing insights into the specific binding modes and the forces that stabilize the enzyme-substrate complex. The process involves preparing 3D structures of both the enzyme and the peptide and then using an algorithm to sample various binding poses, which are scored based on factors like intermolecular energy. nih.gov
While specific docking studies on this exact peptide are proprietary or not widely published, analysis of similar systems, such as prolyl endopeptidases with their substrates, reveals common interaction patterns. thno.orgdntb.gov.ua The proline residue of the substrate is typically anchored in a specific subsite of the enzyme's active pocket. The surrounding amino acids in the peptide, like Phenylalanine and Alanine, engage in various non-covalent interactions with the enzyme's active site residues. These interactions are critical for substrate recognition and positioning for catalysis.
Key interactions often include hydrogen bonds between the peptide backbone and enzyme residues, hydrophobic interactions involving the side chains of Alanine and Phenylalanine, and potential π-π stacking with aromatic residues like Tyrosine or Tryptophan in the active site. thno.org
Table 1: Representative Molecular Interactions in a Prolyl Endopeptidase-Substrate Complex
| Substrate Residue | Enzyme Active Site Residue(s) | Type of Interaction |
|---|---|---|
| Proline (PRO) | Arg, Asp | Hydrogen Bonding, Salt Bridge |
| Phenylalanine (PHE) | Phe, Tyr, Trp, Leu, Val | Hydrophobic, π-π Stacking |
| Alanine (ALA) | Val, Ala, Leu | Hydrophobic |
| Aspartic Acid (ASP) | Ser, Arg, Lys | Hydrogen Bonding, Ionic |
This table represents typical interactions observed in protease-peptide complexes as detailed in molecular docking studies of similar systems.
Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interaction Dynamics
Molecular dynamics (MD) simulations complement the static picture provided by molecular docking by introducing temporal dynamics. acs.org These simulations model the atomic movements of the enzyme-substrate complex over time, offering a deeper understanding of its stability, flexibility, and the conformational changes that occur during the binding process. researchgate.net For FRET-based substrates like this compound, MD simulations are particularly valuable for establishing the conformational space of the attached fluorophore and quencher, which is crucial for FRET efficiency. nih.govnih.gov
The simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion. Analysis of these trajectories can reveal:
Stability of the Complex: Root Mean Square Deviation (RMSD) is monitored to see if the complex reaches a stable equilibrium.
Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the enzyme or substrate are rigid or flexible.
Conformational Changes: MD can capture subtle or significant changes in the enzyme's shape upon substrate binding, such as the opening and closing of domains that regulate access to the active site. nih.gov
Role of Water: The simulations can elucidate the role of water molecules in mediating interactions at the enzyme-substrate interface.
Table 2: Objectives and Outputs of MD Simulations for Enzyme-Substrate Complexes
| Objective | Key Analysis Metric | Insights Gained |
|---|---|---|
| Assess complex stability | RMSD (Root Mean Square Deviation) | Confirmation of a stable binding pose over time. |
| Determine residue flexibility | RMSF (Root Mean Square Fluctuation) | Identification of flexible loops or domains involved in binding. |
| Characterize binding interactions | Hydrogen Bond Analysis, Distance Analysis | Dynamic stability of specific hydrogen bonds and other interactions. |
This table summarizes the application of MD simulations in studying the dynamics of enzyme-substrate interactions. researchgate.netnih.gov
Quantum Chemical Calculations on Fluorophore-Quencher Pair Behavior
The functionality of this compound as a FRET substrate is governed by the quantum mechanical interaction between the 2-aminobenzoyl (Abz) fluorophore (donor) and the 3-nitro-tyrosine (acceptor/quencher). nih.gov FRET is a non-radiative energy transfer from an excited donor to an acceptor, the efficiency of which is highly dependent on the distance between the pair and the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.govnih.gov
Quantum chemical calculations can model the electronic structures and spectroscopic properties of the Abz and 3-nitro-tyrosine pair. The 3-nitro-tyrosine residue is an effective quencher because its absorption spectrum significantly overlaps with the fluorescence emission spectrum of the Abz group. nih.gov The Abz group typically has an emission maximum around 420 nm. researchgate.net The absorption properties of 3-nitro-tyrosine are pH-dependent; in its ionized state (phenolate), it exhibits a strong absorption band centered around 430 nm. nih.gov This excellent spectral overlap allows for efficient energy transfer, and thus quenching, when the two are in close proximity within the intact peptide. Cleavage of the peptide separates the donor and acceptor, disrupting FRET and restoring fluorescence. thno.org
Table 3: Spectroscopic Properties of the Abz / 3-Nitro-Tyrosine FRET Pair
| Moiety | Property | Wavelength (nm) | Reference |
|---|---|---|---|
| Abz (Donor) | Excitation λmax | ~320-340 | researchgate.net |
| Emission λmax | ~420 | researchgate.net | |
| 3-Nitro-Tyrosine (Acceptor) | Absorption λmax (neutral form) | ~360 | nih.gov |
This table outlines the key spectral characteristics that enable FRET between the Abz and 3-nitro-tyrosine pair.
Structural Insights from Mutagenesis Studies and Substrate Analogues
Site-directed mutagenesis is a powerful experimental technique used to substitute specific amino acids within an enzyme to probe their role in substrate binding and catalysis. dntb.gov.uamdpi.com When used with substrates like this compound and its analogues, this approach provides invaluable structural and functional information about the enzyme's active site. nih.gov
Studies on prolyl endopeptidases, the likely targets for this substrate, have identified several key residues through mutagenesis:
Catalytic Triad (B1167595): As in other serine proteases, mutating the essential Ser, Asp, or His residues in the catalytic triad completely abolishes enzymatic activity. researchgate.net
Proline Specificity Pocket: Residues responsible for anchoring the proline residue of the substrate are critical. For instance, in Myxococcus xanthus PEP, mutating Arg-618 and Asp-145, which anchor the proline side chain, leads to a significant reduction in catalytic activity. nih.gov
Domain Interface: Some proteases have multiple domains that move to accommodate the substrate. Mutating residues at the interface between the catalytic and β-propeller domains, such as Arg-572 in M. xanthus PEP, can alter substrate size specificity without destroying catalytic capability. nih.govnih.gov
By observing how these specific changes to the enzyme's structure affect the cleavage of this compound, researchers can map the functional architecture of the active site.
Table 4: Examples of Mutagenesis Effects in a Prolyl Endopeptidase
| Enzyme Residue | Mutation | Observed Effect | Structural Insight | Reference |
|---|---|---|---|---|
| Ser536 (F. meningosepticum) | Labeled with DFP | Inactivation | Identifies active site serine | researchgate.net |
| Arg-618 (M. xanthus) | Alanine substitution | Greatly reduced activity | Crucial for anchoring the substrate's proline residue | nih.gov |
| Asp-145 (M. xanthus) | Alanine substitution | Greatly reduced activity | Works with Arg-618 to secure the substrate | nih.gov |
This table provides examples from published mutagenesis studies on prolyl endopeptidases, illustrating how specific residues contribute to enzyme function.
Advancements and Future Directions in Peptide Probe Research
Rational Design of Next-Generation Fluorogenic Substrates
The design of fluorogenic peptide substrates, such as ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH, is a process of molecular engineering guided by the principles of Förster Resonance Energy Transfer (FRET). nih.govbachem.com These probes typically consist of a fluorophore and a quencher positioned at opposite ends of a specific peptide sequence that is recognized and cleaved by a target protease. nih.gov In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is proportional to protease activity. mdpi.com
The rational design of the next generation of these substrates involves several key considerations to enhance sensitivity, specificity, and applicability in diverse research settings:
Peptide Sequence Optimization: The primary determinant of a substrate's specificity is its amino acid sequence. nih.gov This sequence must be selectively recognized and cleaved by the target protease. Combinatorial approaches, such as positional scanning synthetic combinatorial libraries (PS-SCLs), are powerful methods used to rapidly profile the substrate specificity of a protease and identify the optimal cleavage sequence. pnas.orgsinica.edu.tw By creating vast libraries of peptides with variations at different positions, researchers can empirically determine the most efficiently cleaved sequences for a given enzyme. pnas.org
Fluorophore and Quencher Selection: The choice of the FRET pair is critical. The donor (fluorophore) and acceptor (quencher) must have overlapping emission and absorption spectra, respectively, for efficient energy transfer. bachem.com The ABZ (2-aminobenzoyl) group serves as a common fluorophore, while a nitrated amino acid like 3-nitro-tyrosine acts as an effective quencher. nih.gov Next-generation designs explore alternative chromophores with improved photophysical properties, such as higher extinction coefficients and quantum yields, to increase assay sensitivity. nih.gov However, the physicochemical properties of these dyes, such as hydrophobicity, must be carefully considered as they can influence the substrate's solubility and its kinetic parameters (K_M and k_cat) by interacting with the enzyme. nih.gov
Linker and Peptide Length: The length and composition of the peptide substrate can significantly impact its performance. The peptide must be long enough to effectively span the enzyme's recognition site and ensure adequate separation of the FRET pair upon cleavage. nih.gov Research has shown that peptide length affects substrate solubility, binding affinity, and catalytic rate. nih.gov The goal is to optimize the length to maximize cleavage efficiency while minimizing potential issues like product inhibition or non-specific interactions between the fluorophore and the enzyme. nih.gov
Solubility and Cell Permeability: For applications in living cells, substrates must be soluble in aqueous biological media and capable of crossing the cell membrane. Rational design strategies may incorporate modifications to enhance hydrophilicity or append cell-penetrating peptides (CPPs) or peptoids to facilitate cellular uptake, allowing for the in situ monitoring of intracellular protease activity. nih.gov
A summary of key design parameters is presented in the table below.
| Design Parameter | Objective | Key Considerations | Research Approach |
| Peptide Sequence | Maximize specificity and cleavage efficiency | Complementarity to the protease's active site subsites (S4 to S4'). nih.gov | Positional Scanning Libraries, pnas.orgsinica.edu.tw Phage Display |
| FRET Pair | High signal-to-noise ratio | Spectral overlap, high quantum yield (donor), high extinction coefficient (acceptor), photostability. nih.govbachem.com | Spectroscopic analysis, development of novel dyes (e.g., cyanine-based). nih.gov |
| Peptide Length | Optimal enzyme interaction | Balance between FRET efficiency, solubility, binding affinity, and catalytic rate. nih.gov | Systematic variation of peptide length and kinetic analysis. nih.gov |
| Solubility/Uptake | Efficacy in biological systems | Hydrophilicity, charge, conjugation to delivery vehicles. nih.gov | Addition of charged residues, conjugation to cell-penetrating peptides. nih.gov |
Exploration of Non-Canonical Amino Acids for Enhanced Research Applications
The inclusion of non-canonical amino acids (ncAAs) in peptide probes is a powerful strategy to introduce novel functionalities and enhance their research applications. The 3-nitro-tyrosine (NT) residue in this compound is a prime example of an nCAA used to confer specific photophysical properties.
3-Nitro-tyrosine serves as an efficient fluorescence quencher. nih.gov Its key advantage lies in its absorption spectrum, which significantly overlaps with the emission spectra of natural fluorescent amino acids like tryptophan and tyrosine. nih.gov Furthermore, NT itself is virtually non-fluorescent. nih.gov This makes it an ideal FRET acceptor (quencher) when paired with a donor like ABZ or an intrinsic tryptophan residue in a protein. The mechanism is primarily FRET-based, as the distance between the donor and the NT acceptor is critical for quenching. nih.gov
Beyond quenching, the incorporation of ncAAs like 3-nitro-tyrosine can influence the probe's interaction with the target enzyme. The nitro group makes NT significantly more acidic than standard tyrosine, introducing a negative charge at physiological pH. nih.gov This alteration in charge and hydrophobicity can affect the binding affinity of the substrate for the enzyme's active site, a factor that must be considered during the rational design process. nih.gov In some applications, ncAAs have been used as internal quenchers to reduce the background autofluorescence of solid supports used in high-throughput screening of combinatorial libraries, thereby improving the signal-to-noise ratio. nih.gov
The table below highlights the properties and applications of 3-nitro-tyrosine as a non-canonical amino acid in peptide probes.
| Property of 3-Nitro-Tyrosine | Consequence for Peptide Probe | Research Application |
| Strong absorption (300-450 nm) | Efficiently quenches fluorescence from donors like ABZ or Tryptophan. nih.gov | FRET-based protease assays, protein-protein interaction studies. nih.gov |
| Essentially non-fluorescent | Minimizes background signal upon cleavage, leading to high signal-to-noise ratio. nih.gov | Sensitive detection of enzyme activity. |
| Increased acidity (pKa ~7.2) | Introduces a negative charge at physiological pH. nih.gov | Can be used to modulate binding affinity to the enzyme active site. nih.gov |
| Quenching capability | Reduces background autofluorescence from materials. nih.gov | Enhances compatibility and sensitivity in fluorescence-based high-throughput screening. nih.gov |
Integration of Peptide Probes with Advanced Imaging and Sensing Technologies for Research
The utility of FRET-based peptide substrates like this compound is greatly amplified when integrated with advanced imaging and sensing platforms. These combinations enable researchers to move beyond simple cuvette-based assays and visualize protease activity with high spatial and temporal resolution directly within complex biological environments such as living cells. nih.govresearchgate.net
FRET Microscopy is a key technology in this domain. It allows for the detection of molecular proximity at the nanometer scale, making it perfectly suited for FRET-based probes. nih.gov When a protease cleaves the substrate within a cell, the resulting FRET signal change can be captured and quantified on a pixel-by-pixel basis, providing a map of where and when the enzyme is active. researchgate.net
Advanced FRET microscopy techniques further enhance these capabilities:
Spectral Imaging FRET (sFRET): This method captures the entire emission spectrum of both the donor and acceptor fluorophores. By resolving the full spectrum, it can more accurately separate the true FRET signal from spectral bleed-through (the emission of the donor into the acceptor's detection channel), leading to more precise quantification of protease activity. fsu.edu
Fluorescence Lifetime Imaging Microscopy (FLIM): FRET-FLIM measures the fluorescence lifetime of the donor molecule (the time it spends in the excited state). nih.gov In the presence of a FRET acceptor, the donor's lifetime is shortened (quenched). This lifetime change is a robust measure of FRET efficiency that is independent of probe concentration and less susceptible to artifacts like photobleaching, making it a highly quantitative method for mapping protein interactions and enzyme activity in live cells. researchgate.netnih.gov
Single-Molecule FRET (smFRET) represents the ultimate in sensitivity, allowing researchers to observe the cleavage of individual substrate molecules in real time. youtube.com This approach provides unprecedented insights into the catalytic mechanism of enzymes and can reveal transient intermediate states that are obscured in ensemble measurements. youtube.com
The development of probes with near-infrared (NIR) fluorophores is another crucial advancement, as longer wavelength light penetrates tissues more deeply and with less scattering, enabling in vivo imaging of protease activity in animal models of disease. nih.gov
| Imaging/Sensing Technology | Principle | Advantage for Peptide Probe Research |
| FRET Microscopy | Measures sensitized emission of the acceptor or quenching of the donor. nih.gov | Visualizes the spatial distribution of protease activity in live cells. nih.gov |
| Spectral Imaging FRET (sFRET) | Acquires the full emission spectrum to unmix donor, acceptor, and FRET signals. fsu.edu | Provides more accurate FRET quantification by correcting for spectral bleed-through. fsu.edu |
| FRET-FLIM | Measures the change in the donor's fluorescence lifetime due to FRET. nih.gov | Offers quantitative, concentration-independent measurement of protease activity. researchgate.net |
| Single-Molecule FRET (smFRET) | Observes FRET from individual molecules. youtube.com | Allows for real-time tracking of single enzymatic cleavage events. youtube.com |
Contribution to Understanding Protease Function in Complex Research Models
Fluorogenic peptide probes are instrumental in elucidating the roles of proteases in complex biological and pathological processes. The ability to monitor the activity of an enzyme, rather than just its expression level, is critical because many proteases are synthesized as inactive zymogens and are tightly regulated by post-translational modifications and endogenous inhibitors. nih.govnih.gov
In cancer research, for instance, proteases like caspases are key mediators of apoptosis (programmed cell death). nih.gov Fluorogenic substrates designed to be specific for caspases can be used to monitor the induction of apoptosis in cancer cells following treatment with chemotherapeutic drugs. nih.govnih.gov This provides a functional readout of drug efficacy and can help identify mechanisms of chemoresistance. nih.gov
In the study of infectious diseases, these probes can be used to profile the substrate specificity of viral proteases, which are often essential for viral replication. pnas.org For example, FRET-based assays have been crucial in characterizing the active site specificity of the SARS-CoV-2 main protease (3CLpro) and in developing high-throughput screens for inhibitors that could serve as antiviral drugs. nih.gov
Furthermore, these probes are used in complex research models to:
Profile Specificity: Create detailed "fingerprints" of protease activity that aid in the identification of their natural substrates and help in the design of highly selective inhibitors. sinica.edu.tw
Validate Drug Targets: Confirm that a potential therapeutic agent is effectively inhibiting its target protease in a cellular or in vivo context.
Study Disease Progression: Monitor changes in protease activity during the progression of diseases like neurodegenerative disorders or cancer, linking specific enzymatic activities to pathology. nih.gov
While a specific study detailing the use of this compound in a complex disease model was not identified in the immediate search, the research findings for analogous FRET substrates clearly establish the methodology and its significant contributions to the field. The principles of its design are directly applied in the creation of probes for a vast array of proteases implicated in human health and disease. nih.govnih.gov
Ethical Considerations in Enzyme Probe Research and Academic Collaboration
Guidelines for Responsible Research Practices in Protease Studies
Responsible research in the context of protease studies using probes like ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH is built upon a foundation of fundamental bioethical principles, including scientific validity and integrity. nih.govnih.gov Every research study should be designed to answer a specific and important question in a way that is methodologically sound. nih.gov Invalid research is inherently unethical as it constitutes a waste of resources and can mislead the scientific community. nih.gov
In protease research, this translates to several key practices:
Proper Controls: Experiments should include negative controls (e.g., enzyme without substrate, substrate without enzyme) and positive controls (e.g., a known inhibitor) to validate the assay's performance and rule out artifacts such as compound autofluorescence or non-enzymatic substrate degradation.
Honest Reporting: The ethical principle of honesty requires transparent reporting of all results, including those that are negative or ambiguous. researchgate.net This prevents publication bias and provides a more complete and accurate picture of the enzyme's activity profile. Adherence to established ethical guidelines, such as those provided by the National Institutes of Health (NIH) or the World Health Organization (WHO), is essential for protecting the integrity of the science. nih.govwho.int
Importance of Data Reproducibility and Validation in Academic Publications
The issue of data reproducibility is a significant challenge in biomedical science. nih.gov Reports from both academic and industry labs have highlighted the difficulty in reproducing published findings, which can hinder scientific progress and waste valuable resources. nih.gov For studies involving enzyme kinetics with probes like this compound, ensuring reproducibility is paramount for the results to be considered credible and built upon by other researchers. labmanager.com
Reproducibility in this context means that another research group, using the same methods and materials, can obtain consistent results. labmanager.com Several factors are critical for achieving this:
Detailed Methodological Reporting: Publications must provide exhaustive detail on the experimental conditions. As shown in Table 1, this includes not just the concentrations of the enzyme and substrate, but also the complete composition of the assay buffer, pH, temperature, and the specific make and model of instrumentation used (e.g., fluorometer). nih.gov
Data Availability: Sharing the raw data and the code used for analysis is becoming an integral part of transparent and reproducible research. nih.gov This allows for independent verification of the data processing and statistical analysis.
Substrate Validation: The synthesis of peptide probes can result in batch-to-batch variability. Therefore, the identity and purity of the specific batch of this compound used should be confirmed, for instance, by mass spectrometry and HPLC, and reported in the publication.
The following interactive table illustrates the minimum level of detail required when reporting kinetic data to ensure other labs can validate and replicate the findings.
Table 1: Example of Detailed Reporting for a Protease Kinetic Assay Click on headers to sort the data.
| Parameter | Value | Conditions & Notes |
|---|---|---|
| Enzyme | Recombinant Human Protease X | Purity >95% by SDS-PAGE |
| Substrate | This compound | Lot #789, Purity >98% by HPLC |
| K_m (Michaelis Constant) | 15.2 µM | Determined via non-linear regression |
| k_cat (Turnover Number) | 5.3 s⁻¹ | Calculated from V_max |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20 | pH adjusted to 7.5 at 25°C |
| Assay Temperature | 37°C | Maintained by a Peltier element |
| Instrumentation | Spectramax M5 Fluorometer | Excitation: 340 nm, Emission: 420 nm |
| Data Analysis Software | GraphPad Prism v9.0 | Michaelis-Menten kinetics model |
Collaborative Research Models for Accelerating Enzyme Probe Development and Application
The creation, validation, and application of a specialized probe like this compound often requires a convergence of diverse scientific expertise, making collaborative research models particularly effective. researchgate.net Such collaborations can span multiple institutions and disciplines, breaking down silos and fostering innovation.
Interdisciplinary Consortia: A common model involves a collaboration between a chemical biology lab that designs and synthesizes the peptide probe, a biochemistry or enzymology lab that performs the detailed kinetic characterization and validation nih.govarxiv.org, and a cell or molecular biology lab that applies the probe to study protease function in a specific disease model, such as cancer or viral infection. nih.gov
Open Science and Resource Sharing: A key aspect of modern collaboration is the move towards open science. This can involve sharing physical resources, such as distributing aliquots of the probe to other qualified researchers, or sharing data and protocols on open-access platforms. nih.gov This approach accelerates the pace of discovery by preventing redundant efforts and allowing for meta-analyses of data from multiple labs.
Academia-Industry Partnerships: Collaboration between academic researchers and industry partners can be highly fruitful. Academia often drives the initial discovery and mechanistic understanding of enzymes and probes, while industry can provide resources for high-throughput screening, probe optimization, and scaling up production, with the ultimate goal of developing diagnostic or therapeutic applications. rsc.org
AI and Computational Collaboration: Emerging technologies, particularly artificial intelligence and machine learning, are introducing new collaborative frontiers. pasadenanow.com One lab might generate experimental data on substrate specificity, which is then used by a computational biology group to train predictive models for designing new, more potent, or more specific enzyme probes. arxiv.orgpasadenanow.com
By embracing these ethical and collaborative frameworks, the scientific community can maximize the value of powerful research tools like this compound, ensuring that the resulting scientific knowledge is not only innovative but also reliable and robust.
Q & A
Q. What is the structural significance of the 3-nitro-Tyr residue in ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH?
The 3-nitro-Tyr residue acts as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) substrates. Upon cleavage by proline-specific endopeptidases, the separation of the fluorophore (Abz) and quencher (3-nitro-Tyr) generates a measurable fluorescence signal, enabling real-time monitoring of enzymatic activity . This design is critical for kinetic assays studying protease specificity or inhibition.
Q. How is this compound utilized in protease activity assays?
The peptide serves as a FRET-based substrate for proline-specific endopeptidases. Enzymatic cleavage at the Pro-Phe bond disrupts FRET, releasing the fluorophore (Abz) and increasing fluorescence intensity. Researchers typically monitor this change at wavelengths specific to the fluorophore (e.g., 320–420 nm for Abz) under controlled pH (7.5) and temperature (37°C) conditions .
Q. What are the recommended storage conditions for this compound?
To ensure stability, the peptide should be stored at –20°C in lyophilized form, protected from light and moisture. Repeated freeze-thaw cycles should be avoided to prevent degradation of the nitrotyrosine moiety, which is sensitive to environmental fluctuations .
Advanced Research Questions
Q. What experimental strategies validate the specificity of this compound for proline-specific endopeptidases?
- Inhibitor Controls : Use protease inhibitors (e.g., Z-Pro-prolinal) to confirm signal reduction.
- Mutant Enzymes : Test enzymes with active-site mutations to verify cleavage dependency on catalytic residues.
- Comparative Substrates : Compare kinetic parameters (e.g., kcat/KM) with substrates lacking the Pro-Phe motif.
- Triangulation : Validate results using orthogonal methods like mass spectrometry or HPLC to detect cleavage products .
Q. How should researchers address discrepancies in kinetic parameters across studies using this substrate?
- Standardize Conditions : Ensure consistency in assay pH, temperature, and buffer composition (e.g., 50 mM Tris-HCl, pH 7.5) .
- Enzyme Purity : Verify enzyme purity via SDS-PAGE or activity assays against standardized controls.
- Substrate Stability : Pre-test substrate integrity using analytical HPLC to rule out degradation .
- Statistical Reporting : Adhere to APA guidelines for reporting effect sizes, confidence intervals, and sample sizes to enhance reproducibility .
Q. What methodological considerations are critical when designing FRET-based assays in complex biological matrices?
- Matrix Effects : Pre-clear samples via centrifugation or filtration to reduce background fluorescence.
- Internal Standards : Include a non-cleavable FRET substrate to control for environmental quenching.
- Interference Controls : Test matrix components (e.g., serum proteins) for autofluorescence at the detection wavelength.
- Data Validation : Use member checking (e.g., peer review of raw data) and replicate experiments to confirm robustness .
Q. How can researchers optimize the FRET signal-to-noise ratio for low-abundance protease detection?
- Fluorophore Selection : Pair Abz with quenchers (e.g., 3-nitro-Tyr) with optimal spectral overlap for higher FRET efficiency.
- Signal Amplification : Use time-resolved fluorescence to minimize background noise in turbid samples.
- Kinetic Analysis : Employ initial-rate measurements rather than endpoint assays to capture low-activity signals .
Data Analysis and Contradiction Management
Q. What steps mitigate biases in interpreting FRET assay data for this substrate?
- Blinded Analysis : Assign independent researchers to analyze raw fluorescence data without prior knowledge of experimental conditions.
- Alternative Explanations : Test whether observed signals arise from non-specific cleavage (e.g., using scrambled-sequence substrates).
- Ethical Reporting : Disclose all methodological limitations (e.g., substrate solubility issues) in the discussion section, per APA standards .
Q. How should researchers reconcile conflicting results between FRET assays and alternative protease activity methods?
- Cross-Method Validation : Compare FRET data with colorimetric (e.g., p-nitroaniline release) or fluorogenic assays using the same enzyme batch.
- Error Source Identification : Audit potential discrepancies in enzyme-to-substrate ratios, incubation times, or detection sensitivity thresholds .
Synthesis and Customization
Q. What factors influence the success of custom synthesis for modified this compound analogs?
- Resin Compatibility : Use acid-labile resins (e.g., Wang resin) for peptides containing nitrotyrosine, which is sensitive to strong acids.
- Purification Protocols : Optimize HPLC gradients to resolve closely eluting impurities, ensuring ≥95% purity for kinetic studies .
- Quality Control : Validate synthetic batches via MALDI-TOF MS and amino acid analysis to confirm sequence integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
